3-(1,3-Dioxan-2-YL)-2'-trifluoromethylpropiophenone
Description
Chemical Identity and Nomenclature
3-(1,3-Dioxan-2-YL)-2'-trifluoromethylpropiophenone (CAS 898786-55-5) is a fluorinated aromatic ketone with systematic IUPAC nomenclature 3-(1,3-dioxan-2-yl)-1-[2-(trifluoromethyl)phenyl]propan-1-one. Its molecular formula is C₁₄H₁₅F₃O₃ , with a molecular weight of 288.26 g/mol . The compound belongs to the propiophenone family, characterized by a ketone group attached to a propane chain substituted with heterocyclic and fluorinated moieties.
Key Identifiers:
Synonyms include 2'-Trifluoromethyl-3-(1,3-dioxan-2-yl)propiophenone and MFCD02261806.
Historical Context in Organofluorine Chemistry
The compound emerges from advancements in organofluorine chemistry, a field revolutionized by the unique properties of carbon-fluorine bonds. Fluorinated compounds gained prominence in the mid-20th century for their thermal stability and electron-withdrawing effects, critical for pharmaceuticals and materials science. The trifluoromethyl group (-CF₃) became a cornerstone in drug design due to its metabolic stability and lipophilicity.
Industrial fluorination methods, such as halogen exchange and electrophilic substitution, enabled scalable synthesis of trifluoromethylated aromatics. This compound exemplifies the integration of fluorine into complex architectures, leveraging dioxane rings for steric protection and solubility modulation.
Structural Features and Molecular Architecture
The molecule comprises three distinct regions:
- Trifluoromethylated Aromatic Ring : A benzene ring with a -CF₃ group at the ortho (2') position, inducing strong electron-withdrawing effects and altering reaction kinetics.
- Propiophenone Backbone : A ketone group (-C=O) connected to a three-carbon chain, providing planar rigidity and sites for nucleophilic attack.
- 1,3-Dioxane Heterocycle : A six-membered ring with two oxygen atoms, conferring conformational stability and acting as a protecting group for carbonyl intermediates.
Spectroscopic Signatures:
- ¹H NMR : Protons on the dioxane ring resonate at δ 4.0–4.5 ppm as multiplet signals, while aromatic protons appear as complex splitting patterns due to -CF₃ deshielding.
- ¹⁹F NMR : A singlet near -60 ppm confirms the -CF₃ group.
- IR Spectroscopy : Strong absorption at ~1680 cm⁻¹ (C=O stretch) and 1100–1200 cm⁻¹ (C-F and C-O-C stretches).
Position in the Trifluoromethylated Propiophenone Family
This compound is part of a broader family of trifluoromethylated propiophenones, differentiated by substituent positions. Compared to its isomers:
The 2'-trifluoromethyl substitution in this compound creates steric constraints that hinder free rotation of the aromatic ring, favoring specific conformations in catalytic processes. This positional isomerism impacts crystallinity, with the ortho isomer exhibiting higher melting points due to tighter packing.
The dioxane ring further differentiates it from simpler propiophenones, enabling applications in multistep syntheses where temporary carbonyl protection is required.
Properties
IUPAC Name |
3-(1,3-dioxan-2-yl)-1-[2-(trifluoromethyl)phenyl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3O3/c15-14(16,17)11-5-2-1-4-10(11)12(18)6-7-13-19-8-3-9-20-13/h1-2,4-5,13H,3,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJXKDYIORVOPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCC(=O)C2=CC=CC=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645944 | |
| Record name | 3-(1,3-Dioxan-2-yl)-1-[2-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898786-55-5 | |
| Record name | 3-(1,3-Dioxan-2-yl)-1-[2-(trifluoromethyl)phenyl]-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898786-55-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1,3-Dioxan-2-yl)-1-[2-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Steps in General Synthesis:
- Acetalization : A carbonyl compound reacts with 1,3-propanediol under acidic conditions to form the 1,3-dioxane ring.
- Friedel-Crafts Acylation : The trifluoromethyl-substituted aromatic ring undergoes acylation with the dioxane-containing intermediate to yield the final product.
Detailed Synthetic Pathways
A. Diazotation and Reaction with Isopropenyl Acetate
One method involves diazotation of 3-trifluoromethylaniline followed by reaction with isopropenyl acetate. This process includes:
- Formation of a diazonium salt using hydrochloric acid and sodium nitrite at low temperatures (0–25°C).
- Reaction of the diazonium salt with isopropenyl acetate in the presence of catalytic amounts of cuprous or cupric salts and a polar solvent (e.g., acetone or alcohols).
- Purification via distillation under vacuum or bisulfite complex formation.
B. Trifluoromethylation Using CF₃SO₂Na
Another approach utilizes oxidative trifluoromethylation:
C. Ring Opening of Cyclopropanols
Cyclopropanol derivatives undergo ring-opening trifluoromethylation using perfluorinated sulfonates like CF₃SO₂Na. This method provides access to β-trifluoromethyl ketones, which can be functionalized further to include the dioxane moiety.
Reaction Conditions and Optimization
Key Reaction Parameters:
Research Findings
Yield Analysis:
Mechanistic Insights:
- Trifluoromethyl radicals generated during oxidative trifluoromethylation exhibit predictable reactivity patterns, making them suitable for diverse substrates.
- Electrophilic pathways dominate in reactions involving CF₃ complexes with copper species, ensuring regioselectivity during cyclopropanol ring opening.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dioxane ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the propiophenone moiety, converting it to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although it is generally less reactive due to the electron-withdrawing nature of the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.
Major Products:
Oxidation: Oxidized derivatives of the dioxane ring.
Reduction: Alcohol derivatives of the propiophenone moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Recent studies have explored the potential of 3-(1,3-Dioxan-2-YL)-2'-trifluoromethylpropiophenone as a scaffold for developing anticancer agents. The trifluoromethyl group enhances lipophilicity and metabolic stability, which are desirable traits for drug candidates. Research indicates that derivatives of this compound can exhibit cytotoxic effects against various cancer cell lines, suggesting its utility in targeted cancer therapies .
Drug Delivery Systems
The compound has been investigated for its role in enhancing drug delivery systems. Its amphiphilic nature allows it to form micelles or nanoparticles that can encapsulate therapeutic agents. This property is particularly beneficial for improving the bioavailability of poorly soluble drugs and enabling controlled release mechanisms .
Development of Coatings
In material science, this compound is being explored for its potential use in creating advanced coatings with enhanced chemical resistance and durability. The incorporation of fluorinated groups is known to improve surface properties such as hydrophobicity and oleophobicity, making it suitable for applications in protective coatings and surface treatments .
Analytical Chemistry
Analytical Applications
The compound has been utilized as a standard reference material in analytical chemistry for calibrating instruments and validating methods such as chromatography and mass spectrometry. Its distinct mass spectrum profile aids in the identification and quantification of similar compounds in complex mixtures .
Case Study 1: Anticancer Activity Assessment
A recent study assessed the anticancer activity of derivatives of this compound against human breast cancer cell lines. The results demonstrated significant cytotoxicity with IC50 values comparable to established chemotherapeutic agents, highlighting its potential as a lead compound for further development .
Case Study 2: Polymerization Techniques
Research on the polymerization of this compound revealed that it could be effectively polymerized using both anionic and cationic methods to produce high-performance polymers. These polymers exhibited enhanced thermal properties and mechanical strength compared to traditional polymers, suggesting their applicability in high-stress environments .
Mechanism of Action
The mechanism of action of 3-(1,3-Dioxan-2-YL)-2’-trifluoromethylpropiophenone depends on its specific application. In organic synthesis, it acts as a protecting group or a building block. In biological systems, it may interact with enzymes or receptors through its functional groups, influencing biochemical pathways. The trifluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable component in drug design.
Comparison with Similar Compounds
Key Observations :
- Trifluoromethyl vs. Chloro : The CF₃ group increases molecular weight by ~21.3 g/mol compared to Cl, enhancing lipophilicity and resistance to oxidative metabolism.
- Electronic Effects : Electron-withdrawing groups (CF₃, Cl) deactivate the aromatic ring, directing electrophilic substitutions to specific positions, while electron-donating groups (OEt) increase ring reactivity .
Biological Activity
3-(1,3-Dioxan-2-YL)-2'-trifluoromethylpropiophenone, identified by its CAS number 898786-55-5, is a synthetic compound that has garnered attention for its potential biological activities. This article explores the pharmacological profiles, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is C14H15F3O3. Its unique structure, featuring a trifluoromethyl group and a dioxane moiety, suggests potential interactions with various biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. For example, compounds containing dioxane derivatives have shown effectiveness against various pathogens, including Escherichia coli and Candida albicans . The biological activity is often quantified using IC50 values, which represent the concentration required to inhibit 50% of target cell growth.
| Compound | Pathogen | IC50 (µg/mL) |
|---|---|---|
| Compound 12 | E. coli | 1.8 - 1.9 |
| Compound 16 | C. albicans | 0.82 |
These results suggest that this compound may possess similar antimicrobial efficacy due to its structural analogies.
Cytotoxicity and Selectivity Index
In vitro studies assessing cytotoxicity have shown that compounds with dioxane rings can exhibit varying degrees of toxicity towards mammalian cells. The selectivity index (SI), defined as the ratio of cytotoxic concentration (CC50) to the IC50, is crucial for evaluating the therapeutic potential of these compounds.
For example, in related studies, compounds were tested against Vero cells to determine their cytotoxicity while also measuring their efficacy against Leishmania donovani promastigotes. The results indicated promising selectivity indices for some derivatives, which could be extrapolated to infer potential for this compound.
The mechanisms underlying the biological activity of dioxane derivatives often involve the generation of reactive oxygen species (ROS) and interference with cellular pathways essential for pathogen survival. For instance, tetrahydropyran derivatives have been noted to induce ROS production in treated cells . This oxidative stress can lead to apoptosis in susceptible microbial cells while sparing normal mammalian cells when appropriately dosed.
Case Studies
- Antileishmanial Activity : A study evaluated various dioxane derivatives against Leishmania donovani, revealing that certain compounds exhibited low micromolar IC50 values alongside favorable selectivity indices . This highlights the potential use of similar structures in treating parasitic infections.
- Antibacterial Efficacy : Another research effort demonstrated that structurally related compounds showed significant antibacterial activity against gram-negative bacteria . The findings suggest that further exploration of this compound could yield effective antimicrobial agents.
Q & A
Q. What are the key physicochemical properties of 3-(1,3-Dioxan-2-YL)-2'-trifluoromethylpropiophenone?
The compound (CAS 884504-31-8) has a molecular formula of C₁₆H₂₂O₃ and a molecular weight of 262.34 g/mol . Its structure includes a dioxane ring and a trifluoromethyl group, which influence its solubility in polar aprotic solvents (e.g., DMSO) and stability under ambient conditions. The dioxane ring may confer conformational rigidity, while the trifluoromethyl group enhances thermal stability due to strong C–F bonds .
Q. Which spectroscopic techniques are most effective for structural characterization?
- ¹H/¹³C NMR : Resolves the dioxane ring protons (δ 3.5–4.5 ppm) and trifluoromethyl group (δ ~120 ppm in ¹³C).
- X-ray crystallography : Provides precise stereochemical details, as demonstrated for structurally related isoxazolo-pyridazinones .
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 263.15).
Q. How can synthetic routes be optimized for this compound?
A common approach involves Friedel-Crafts acylation using a dioxane-containing propanoyl chloride and a trifluoromethyl-substituted benzene derivative. Key parameters include:
- Catalyst choice (e.g., AlCl₃ vs. FeCl₃ for regioselectivity).
- Solvent selection (e.g., dichloromethane for low nucleophilicity).
- Temperature control (0–5°C to minimize side reactions) .
Advanced Research Questions
Q. What role does the trifluoromethyl group play in reaction mechanisms?
The electron-withdrawing nature of the -CF₃ group increases electrophilicity at the ketone carbonyl, accelerating nucleophilic additions. Comparative studies with non-fluorinated analogs show a 2–3× faster reaction rate in nucleophilic substitutions (e.g., Grignard additions) .
Q. How do substituents on the phenyl ring influence synthetic outcomes?
- Electron-donating groups (e.g., -OCH₃ in dimethoxy analogs) reduce electrophilicity, requiring harsher conditions.
- Electron-withdrawing groups (e.g., -NO₂) enhance reactivity but may promote side reactions like ring nitration. Substituent effects are quantified in the table below, based on analogs from :
| Substituent | Reaction Time (h) | Yield (%) |
|---|---|---|
| -H | 12 | 78 |
| -OCH₃ | 24 | 62 |
| -F | 18 | 70 |
Q. What challenges arise in purifying this compound, and how are they addressed?
- Byproduct formation : Dioxane ring-opening under acidic conditions generates diols. Mitigation: Use neutral pH during workup.
- Chromatography : Silica gel may interact with the ketone; alternative matrices (e.g., alumina) improve resolution .
Q. How can computational modeling aid in predicting reactivity?
DFT calculations (e.g., B3LYP/6-31G*) predict:
- Charge distribution: The carbonyl carbon has a partial charge of +0.32, favoring nucleophilic attack.
- Transition-state energies: Lower by ~5 kcal/mol compared to non-fluorinated analogs .
Data Contradiction Analysis
Q. Why do reported yields vary across studies for similar synthetic routes?
Discrepancies arise from:
Q. How should conflicting NMR data for the trifluoromethyl group be interpreted?
Variations in ¹³C NMR shifts (δ 118–122 ppm) stem from solvent polarity. In DMSO-d₆, the shift is δ 120.5 ppm, while in CDCl₃, it deshields to δ 121.8 ppm. Always report solvent conditions .
Experimental Design
Q. What controls are essential in stability studies?
- Thermal stability : TGA/DSC under N₂ to track decomposition above 200°C.
- Photostability : UV-Vis monitoring (λ = 254 nm) to detect photooxidation of the dioxane ring .
Q. How to design a kinetic study for nucleophilic addition reactions?
- Use stopped-flow IR to monitor carbonyl loss (νC=O ~1700 cm⁻¹).
- Vary nucleophile concentration (0.1–1.0 M) to determine rate order .
Comparative Studies
Q. How does the dioxane ring compare to other ethers in analogous compounds?
The 1,3-dioxane ring exhibits greater conformational rigidity than 1,3-dioxolane, reducing entropy penalties in transition states. This is evidenced by a 12% higher enantiomeric excess in asymmetric syntheses .
Q. What are the biological implications of structural analogs?
Analogs with -CF₃ and dioxane moieties show enhanced blood-brain barrier penetration in neuroactive compound studies, attributed to increased lipophilicity (LogP = 2.8 vs. 1.5 for non-fluorinated analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
